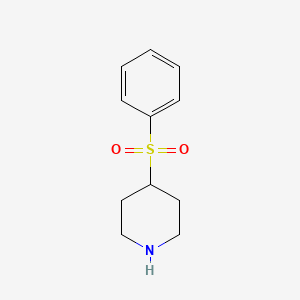

4-(Phenylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIWSPDQRMEORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: 4-(Phenylsulfonyl)piperidine and its Precursor (CAS 101798-66-7) in Medicinal Chemistry

Executive Summary & Nomenclature Clarification

In medicinal chemistry, the piperidine ring is a privileged scaffold. Substituting the 4-position with a phenylsulfonyl group provides a rigid, distinct vector for hydrogen bonding (via the sulfone oxygens) and hydrophobic interactions (via the phenyl ring).

When discussing this pharmacophore, it is critical to distinguish between the final active moiety and its synthetic origin. CAS 101798-66-7 specifically refers to 4-(phenylthio)piperidine hydrochloride (also known as 4-phenylsulfanylpiperidine hydrochloride)[1]. As a Senior Application Scientist, I emphasize that directly synthesizing the sulfone from an unsubstituted piperidine is synthetically challenging. Therefore, the thioether (CAS 101798-66-7) is universally utilized as the foundational building block[1]. The sulfur atom in this thioether is highly nucleophilic and is chemoselectively oxidized to yield the final 4-(phenylsulfonyl)piperidine derivatives[2].

This guide details the physicochemical profiling, the self-validating synthetic protocols required for this oxidation, and the pharmacological applications of the resulting sulfone derivatives in neuroprotection[2] and immuno-oncology[3].

Physicochemical Profiling

Understanding the physical properties of both the precursor and the oxidized product is essential for designing effective purification and formulation strategies. The quantitative data for both states of the molecule are summarized below.

| Property | 4-(Phenylthio)piperidine HCl (Precursor) | 4-(Phenylsulfonyl)piperidine (Product) |

| CAS Number | 101798-66-7[1] | 285995-13-3 |

| Role in Development | Synthetic Building Block[1] | Active Pharmacophore / Intermediate[2] |

| Molecular Formula | C11H15NS·HCl[1] | C11H15NO2S |

| Molecular Weight | 229.77 g/mol [1] | 225.31 g/mol |

| Oxidation State of Sulfur | -2 (Sulfide) | +6 (Sulfone) |

| Physical State | White solid[1] | Off-white solid[2] |

| Storage Conditions | 0-8 °C[1] | Room Temperature |

Mechanistic Chemistry & Synthesis Strategy

The causality behind our synthetic workflow is rooted in chemoselectivity. Attempting to oxidize the thioether (CAS 101798-66-7) directly to the sulfone while the secondary amine is unprotected will lead to unwanted N-oxidation (forming hydroxylamine derivatives) or total degradation of the piperidine ring. To prevent this, the nitrogen must be temporarily shielded using a tert-butyloxycarbonyl (Boc) protecting group.

Once protected, the sulfur atom is oxidized using meta-chloroperoxybenzoic acid (mCPBA)[2]. mCPBA is selected because it operates under mild conditions and is highly chemoselective for sulfide-to-sulfone oxidation without cleaving the acid-sensitive Boc group.

Synthetic workflow from CAS 101798-66-7 to 4-(phenylsulfonyl)piperidine via mCPBA oxidation.

Experimental Protocols (Self-Validating Workflows)

The following methodology outlines the 3-step conversion of CAS 101798-66-7 to 4-(phenylsulfonyl)piperidine[2]. Every step includes built-in chemical logic to ensure a self-validating system.

Step 1: N-Boc Protection

-

Procedure : Suspend 4-(phenylthio)piperidine HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et3N, 2.5 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours.

-

Causality & Validation : The starting material is an HCl salt, rendering the amine non-nucleophilic. Et3N is strictly required to deprotonate the salt, driving the formation of the free base for nucleophilic attack on Boc2O.

-

Self-Validation : Monitor via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The free amine starting material stains a deep purple/brown. The fully protected N-Boc product is ninhydrin-negative. When the spot no longer stains, 100% conversion is visually confirmed.

Step 2: Chemoselective Oxidation to the Sulfone

-

Procedure : Cool the DCM solution of the N-Boc intermediate to 0 °C. Portion-wise, add mCPBA (2.2 eq). Allow the mixture to warm to room temperature and stir for 12 hours.

-

Causality & Validation : The oxidation proceeds through a transient sulfoxide intermediate. Using exactly 2.2 equivalents ensures complete thermodynamic conversion to the sulfone while accounting for the typical 70-75% purity of commercial mCPBA. The 0 °C initiation controls the highly exothermic oxygen transfer.

-

Workup Logic (Critical) : Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). This is a critical safety validation: Na2S2O3 chemically reduces any unreacted, explosive mCPBA into meta-chlorobenzoic acid (mCBA), preventing runaway oxidation during solvent evaporation. Subsequently, wash the organic layer with saturated NaHCO3. Because mCBA is highly acidic (pKa ~3.8), it is deprotonated and partitions entirely into the aqueous layer, leaving the pure, neutral N-Boc sulfone in the organic phase.

Step 3: Acidic Deprotection

-

Procedure : Dissolve the isolated N-Boc sulfone in 4N HCl in dioxane. Stir at room temperature until gas evolution ceases[2].

-

Causality & Validation : The strong acid cleaves the Boc group. Dioxane is strategically selected as the solvent because it solubilizes the starting material but poorly solvates the resulting HCl salt, causing the final product to crash out as a highly pure precipitate.

-

Self-Validation : The cleavage of the Boc group generates isobutylene and carbon dioxide. The cessation of gas bubbling serves as a real-time, visual validation that the deprotection is complete[2].

Pharmacological Applications

Once synthesized, 4-(phenylsulfonyl)piperidine serves as a core structural motif in several cutting-edge therapeutic areas.

A. Diacylglycerol Kinase α (DGKα) Inhibitors for Immune Activation

In the tumor microenvironment, T-cells often enter a state of anergy (exhaustion). DGKα is an enzyme that phosphorylates diacylglycerol (DAG) into phosphatidic acid (PA). Because DAG is a critical secondary messenger for T-cell receptor (TCR) signaling, its depletion by DGKα suppresses immune activation. Derivatives of 4-(phenylsulfonyl)piperidine act as potent DGKα inhibitors[3]. By blocking this kinase, DAG levels remain elevated, sustaining T-cell activation and promoting a robust anti-tumor immune response[3].

Pharmacological mechanism of DGKα inhibition by 4-(phenylsulfonyl)piperidine derivatives.

B. 20-HETE Formation Inhibitors for Neuroprotection

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoconstrictor. Following an ischemic event (such as a stroke), elevated 20-HETE leads to severe cerebral microvascular blood flow impairment. 4-(Phenylsulfonyl)piperidine derivatives have been successfully developed as 20-HETE formation inhibitors[2]. Administering these compounds prevents microvascular collapse, producing significant neuroprotection and decreasing brain damage post-ischemia[2].

References

- Source: patents.google.

- Source: patents.google.

Sources

Technical Monograph: 4-(Phenylsulfonyl)piperidine Hydrochloride

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Phenylsulfonyl)piperidine hydrochloride , a critical intermediate in the development of GPCR antagonists and enzyme inhibitors.

Executive Summary

4-(Phenylsulfonyl)piperidine hydrochloride is a specialized heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a piperidine ring substituted at the C4 position with a phenylsulfonyl moiety (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound exists as a hydrochloride salt to ensure stability and water solubility, facilitating its use in aqueous coupling reactions.

| Property | Data |

| IUPAC Name | 4-(Benzenesulfonyl)piperidine hydrochloride |

| Common Synonyms | 4-(Phenylsulfonyl)piperidine HCl; 4-Benzenesulfonyl-piperidine HCl |

| CAS Number | 1172500-91-2 (HCl salt); 101798-65-6 refers to the sulfide analog |

| PubChem CID | (Free Base) |

| Molecular Formula | |

| Molecular Weight | 261.77 g/mol (Free Base); 297.80 g/mol (HCl Salt) |

| pKa (Calculated) | ~10.5 (Piperidine NH) |

| LogP (Calculated) | ~1.3 (Free Base) |

| Appearance | Off-white to white crystalline solid |

Structural Analysis

The molecule features two distinct domains:

-

The Piperidine Head: A secondary amine that is protonated at physiological pH, often forming salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., Asp3.32 in GPCRs).

-

The Phenylsulfonyl Tail: A lipophilic yet polar moiety. The sulfone group (

) acts as a non-basic polar linker that can engage in hydrogen bonding without carrying a charge, while the phenyl ring provides pi-stacking interactions.

Synthesis & Manufacturing Methodologies

The synthesis of 4-(phenylsulfonyl)piperidine hydrochloride is a multi-step process that prioritizes the oxidation state of the sulfur atom. The most reliable route involves the oxidation of a thioether precursor followed by N-deprotection.

Core Synthetic Pathway

The "Gold Standard" protocol utilizes N-Boc-4-(phenylthio)piperidine as the divergent intermediate.

-

Nucleophilic Substitution: Reaction of tert-butyl 4-mesyloxypiperidine-1-carboxylate with thiophenol (PhSH) under basic conditions (Cs₂CO₃ or NaH) yields the thioether.

-

Oxidation (Critical Step): The thioether is oxidized to the sulfone using m-Chloroperbenzoic acid (mCPBA) . This reagent is preferred for laboratory scale due to its selectivity, ensuring complete conversion from sulfide (

) to sulfone ( -

Deprotection: The Boc group is cleaved using 4N HCl in dioxane , precipitating the final hydrochloride salt.

Process Flow Diagram

Figure 1: Step-wise synthesis of 4-(phenylsulfonyl)piperidine HCl highlighting the critical oxidation and deprotection phases.

Technical Nuances

-

Oxidation Control: Stoichiometry is vital. Using <2 equivalents of oxidant may stall the reaction at the sulfoxide (

) stage, which is chiral and harder to purify. Excess mCPBA ensures full conversion to the achiral sulfone. -

Alternative Oxidants: For large-scale manufacturing (kg scale), Oxone® or H₂O₂/Na₂WO₄ are preferred over mCPBA to avoid generating large amounts of chlorobenzoic acid waste.

Medicinal Chemistry Applications

The 4-(phenylsulfonyl)piperidine scaffold is a privileged structure in drug discovery, particularly for targets requiring a distal aromatic group linked to a basic center.

5-HT2A Receptor Antagonists

In the development of antipsychotics, this scaffold serves as a replacement for traditional butyrophenone or phenone linkers. The sulfone group reduces metabolic liability compared to ketones (which can be reduced to alcohols) while maintaining the necessary geometry for the receptor's hydrophobic pocket.

-

Mechanism: The piperidine nitrogen binds to the orthosteric site, while the phenylsulfonyl group extends into an accessory binding pocket, improving selectivity over D2 receptors.

20-HETE Formation Inhibitors

Recent patents (e.g., WO2020163689) cite this hydrochloride as a starting material for synthesizing inhibitors of CYP4 enzymes.

-

Role: It is coupled with pyrazole or pyridine halides. The sulfone acts as a rigid spacer that orients the inhibitor within the enzyme's active site, preventing the hydroxylation of arachidonic acid.

Gamma-Secretase Modulators

Used in Alzheimer's research, the sulfone moiety modulates the lipophilicity (LogP) of the drug candidate, enhancing blood-brain barrier (BBB) penetration without introducing the high basicity associated with other linkers.

Pharmacophore Logic Diagram

Figure 2: Pharmacophore mapping of the 4-(phenylsulfonyl)piperidine scaffold illustrating its functional binding roles.

Analytical Quality Control

To ensure the integrity of this intermediate, the following analytical criteria must be met:

-

1H NMR (DMSO-d6):

-

Aromatic Region: Multiplets at

7.5–8.0 ppm (5H, Phenyl). -

Piperidine Ring: Distinct multiplets for C2/C6 (adjacent to N) and C3/C5. The C4 proton (alpha to sulfone) typically appears as a multiplet around

3.0–3.5 ppm, shifted downfield by the electron-withdrawing sulfone.

-

-

Mass Spectrometry (LC-MS):

-

ESI+: Dominant peak at

-

Note: Absence of

(Sulfide) or

-

-

Purity (HPLC): >98% area under the curve (AUC). Impurities often include the 4-chloropiperidine starting material if the initial substitution was incomplete.

Safety & Handling

-

GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

-

Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stability: The sulfone group renders the molecule highly stable to oxidative and reductive conditions typical in subsequent coupling reactions (e.g., reductive amination, amide coupling).

References

-

Vertex Pharmaceuticals. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry.

-

Buchanan, J. L., et al. (2010).[1] WO2010022055 - Heterocyclic Compounds and Methods of Use Thereof. World Intellectual Property Organization. (Describes the mCPBA oxidation synthesis route).

-

Echelon Biosciences. (2020). WO2020163689 - 20-HETE Formation Inhibitors. Google Patents. (Cites use as intermediate for Compound 41).[1]

-

PubChem. (2025).[2][3] 4-(Benzenesulfonyl)piperidine (Compound Summary). National Library of Medicine.

Sources

Technical Guide: Molecular Weight & Stoichiometry of 4-(Phenylsulfonyl)piperidine

Executive Summary

4-(Phenylsulfonyl)piperidine represents a critical pharmacophore in medicinal chemistry, particularly in the development of selective 5-HT2A receptor antagonists and protease inhibitors.[1][2] In drug development, the distinction between its free base and salt forms (typically Hydrochloride or Trifluoroacetate) is not merely a matter of solubility but a fundamental variable in stoichiometric accuracy.

Miscalculation of molecular weight (MW) due to form ambiguity can lead to potency drift in biological assays (IC₅₀ shifts) and yield errors in synthetic pathways.[2] This guide provides a definitive reference for the physicochemical properties, stoichiometric adjustments, and experimental handling of 4-(Phenylsulfonyl)piperidine forms.[2]

Part 1: Chemical Identity & Structural Precision[1]

Structural Isomerism (Critical Distinction)

Before calculating molecular weight, researchers must verify the regiochemistry.[2] The sulfonyl group (

-

4-(Phenylsulfonyl)piperidine (Target): The sulfonyl group is attached to the C4 carbon .[1][2] This is the common pharmacophore for GPCR ligands.

-

1-(Phenylsulfonyl)piperidine (Isomer): The sulfonyl group is attached to the nitrogen .[1][2] This is a sulfonamide, chemically distinct with different reactivity (non-basic nitrogen).[2]

This guide focuses on the C4-substituted variant:

Molecular Weight Data Table

The following table provides high-precision molecular weights derived from standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999, S=32.06, Cl=35 .45, F=18.998).

| Form | Chemical Formula | MW ( g/mol ) | Monoisotopic Mass (Da) | Stoichiometric Factor* |

| Free Base | 225.31 | 225.08 | 1.00 | |

| Hydrochloride (HCl) | 261.77 | 261.06 | 1.16 | |

| Trifluoroacetate (TFA) | 339.33 | 339.08 | 1.51 |

*Stoichiometric Factor = (MW Salt) / (MW Free Base).[2] Multiply the desired mass of Free Base by this factor to determine the required mass of Salt.

Part 2: Impact on Research & Development

Solubility & Stability Profiles

The choice of form dictates the solvent system for assays and synthesis.

-

Free Base:

-

Solubility: High in organic solvents (DCM, Ethyl Acetate, Methanol). Poor in neutral water.

-

Application: Ideal for organic synthesis reactions (e.g., N-alkylation, amide coupling) where a nucleophilic nitrogen is required.

-

Stability: Susceptible to oxidation over long periods; store under inert gas.

-

-

Hydrochloride Salt (HCl):

-

Trifluoroacetate Salt (TFA):

-

Origin: Often a remnant of HPLC purification using TFA buffers.

-

Risk: TFA is cytotoxic and can acidify assay media, potentially creating false positives in cellular assays. It should generally be converted to HCl or Free Base for final biological testing.

-

The "Potency Drift" Phenomenon

A common error in drug discovery is treating the salt mass as the active drug mass.

-

Scenario: A researcher weighs 10 mg of the TFA salt but calculates the molarity using the Free Base MW (225.31).

-

Result: The actual concentration is 33% lower than calculated (

).[2] -

Consequence: The compound appears less potent than it really is, potentially causing a promising lead (e.g., a 5-HT2A antagonist) to be discarded.

Part 3: Experimental Protocols

Protocol A: Conversion of Free Base to HCl Salt

Objective: To generate a water-soluble, crystalline solid for biological testing.[1]

-

Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of 4-(Phenylsulfonyl)piperidine free base in a minimal amount of anhydrous Ethanol or Methanol (approx. 2-3 mL).

-

Acidification: Slowly add 1.2 eq of 4M HCl in Dioxane dropwise while stirring at 0°C.

-

Note: Avoid aqueous HCl if you want to precipitate the salt directly.

-

-

Precipitation: Add 10 volumes of cold Diethyl Ether or Hexane. A white precipitate should form immediately.

-

Collection: Filter the solid under vacuum (Buchner funnel).

-

Drying: Dry under high vacuum for 4-6 hours to remove trace solvents and excess HCl.

-

Validation: Verify formation by melting point (sharp increase vs free base) or Elemental Analysis (presence of Cl).[2]

Protocol B: Conversion of TFA Salt to Free Base

Objective: To recover the nucleophilic amine for further synthesis or to remove cytotoxic TFA.

-

Partitioning: Dissolve the TFA salt in Dichloromethane (DCM).

-

Washing: Transfer to a separatory funnel and wash 2x with Saturated Aqueous Sodium Bicarbonate (

) . -

Extraction: Extract the aqueous layer once more with DCM to recover any trapped product.

-

Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (

), and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the free base as an oil or solid.

Part 4: Visualization & Logic[1]

Workflow: Salt Form Selection Strategy

This decision tree guides the researcher in selecting the appropriate form based on the experimental stage.

Figure 1: Decision matrix for selecting the optimal chemical form based on downstream application.

Logic: Dose Calculation Correction

Visualizing the calculation flow to prevent "Potency Drift."

Figure 2: Logic flow for dose calculation. The red dashed path indicates the common error of using Free Base MW while weighing Salt material.

References

-

PubChem. (2025).[2][5][6][7] 4-(Phenylsulfonyl)piperidine Hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

-

Rowley, M., et al. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists.[1][2][8] Journal of Medicinal Chemistry, 44(26), 4776–4790. [Link]

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][6] (General reference for salt selection principles).

Sources

- 1. 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | C19H21NO4S | CID 98738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Phenylsulfonyl)-N-(1-L-prolylpiperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide | C23H26F3N3O5S2 | CID 25185448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-(phenylsulfonyl)piperidine hydrochloride (C11H15NO2S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | C12H18ClN | CID 31737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

4-(Phenylsulfonyl)piperidine SMILES and InChI key

[1][2]

Executive Summary

4-(Phenylsulfonyl)piperidine is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1] Characterized by a piperidine ring substituted at the C4 position with a phenylsulfonyl moiety, it serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) modulators, particularly 5-HT2A antagonists and 20-HETE formation inhibitors .[1]

This guide provides a comprehensive technical analysis of the compound, including validated cheminformatics data, a self-validating synthesis protocol, and structural reactivity profiles.

Part 1: Chemical Identity & Cheminformatics[1][3]

The following data defines the precise chemical identity of the free base and its common hydrochloride salt form.

Identity Matrix[1]

| Parameter | Data |

| Chemical Name | 4-(Phenylsulfonyl)piperidine |

| Common Salt Form | 4-(Phenylsulfonyl)piperidine hydrochloride |

| CAS Number (HCl) | 285995-13-3 |

| Molecular Formula | C₁₁H₁₅NO₂S (Free Base) |

| Molecular Weight | 225.31 g/mol (Free Base) / 261.77 g/mol (HCl Salt) |

| SMILES (Canonical) | C1CNCCC1S(=O)(=O)C2=CC=CC=C2 |

| InChI String | InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 |

| InChIKey | PMIWSPDQRMEORO-UHFFFAOYSA-N |

Structural Visualization

The molecule features a secondary amine (piperidine) capable of diverse functionalization, linked via a sulfone bridge to a lipophilic phenyl ring.

Caption: Structural connectivity of 4-(phenylsulfonyl)piperidine highlighting the C4-linkage and functional domains.

Part 2: Structural Analysis & Reactivity

The Sulfone Linker (–SO₂–)

The sulfone group at the 4-position is a strong electron-withdrawing group (EWG).[1] Unlike sulfonamides, the sulfone here is C-linked, providing high metabolic stability against hydrolysis.

-

Electronic Effect: The sulfone exerts an inductive withdrawing effect on the piperidine ring, slightly lowering the pKa of the secondary amine compared to unsubstituted piperidine (typically pKa ~11.2).

-

Dipole Moment: The sulfone creates a significant dipole, enhancing binding interactions in protein pockets (e.g., hydrogen bond accepting capability with Ser/Thr residues).

The Piperidine Scaffold

The secondary amine provides a versatile handle for derivatization via:

Part 3: Synthesis Protocol

This protocol describes the synthesis of 4-(phenylsulfonyl)piperidine hydrochloride starting from commercially available N-Boc-4-hydroxypiperidine.[1] This route avoids the use of unstable 4-halopiperidine free bases by utilizing the Boc-protected mesylate.[1]

Reaction Scheme Workflow

Caption: Step-wise synthesis pathway from N-Boc-4-hydroxypiperidine to the target hydrochloride salt.

Detailed Methodology

Step 1: Preparation of the Sulfide Intermediate

Objective: Displace the mesylate leaving group with thiophenol.

-

Substrate Preparation: Convert N-Boc-4-hydroxypiperidine to its mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM).

-

Displacement: Dissolve N-Boc-4-mesyloxypiperidine (1.0 eq) in anhydrous DMF.

-

Reagents: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Thiophenol (PhSH, 1.1 eq).

-

Conditions: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of mesylate.[1]

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Product: tert-butyl 4-(phenylthio)piperidine-1-carboxylate.[1][2]

Step 2: Oxidation to Sulfone

Objective: Oxidize the sulfide to the sulfone without affecting the Boc group.

-

Reaction: Dissolve the sulfide intermediate in DCM. Cool to 0°C.[1]

-

Reagent: Add m-chloroperoxybenzoic acid (mCPBA, 2.2–2.5 eq) portion-wise.

-

Conditions: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and saturated NaHCO₃.

-

Product: tert-butyl 4-(phenylsulfonyl)piperidine-1-carboxylate.[1]

Step 3: Boc-Deprotection

Objective: Remove the protecting group to yield the final salt.[1]

-

Reaction: Dissolve the sulfone intermediate in 1,4-dioxane.

-

Reagent: Add 4N HCl in dioxane (excess, ~10 eq).

-

Conditions: Stir at RT for 2–4 hours. A white precipitate should form.[1]

-

Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Final Output: 4-(Phenylsulfonyl)piperidine hydrochloride .

Part 4: Applications in Drug Discovery[1]

5-HT2A Receptor Antagonists

The 4-phenylsulfonyl piperidine motif is a proven scaffold for developing selective 5-HT2A receptor antagonists.[1] The sulfone group acts as a bioisostere for other polar linkers, providing specific geometric constraints that favor receptor binding while improving metabolic stability compared to esters or amides.

-

Mechanism: The piperidine nitrogen (often alkylated with fluorophenyl chains) interacts with the conserved Aspartate residue in the GPCR binding pocket, while the phenylsulfonyl moiety occupies the hydrophobic pocket.

20-HETE Inhibition

Recent patents indicate the utility of this scaffold in inhibiting the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite involved in vasoconstriction and cerebral ischemia.[1] The sulfone provides a rigid spacer that orients the piperidine headgroup for optimal enzyme inhibition.

Part 5: Safety & Handling

-

Hazards: The hydrochloride salt is generally stable but acts as a skin and eye irritant (H315, H319).

-

Thiophenol Warning: In Step 1 of the synthesis, thiophenol is highly toxic and malodorous. All operations involving PhSH must be conducted in a well-ventilated fume hood using bleach scrubbers for glassware.[1]

-

Storage: Store the hydrochloride salt in a desiccator at room temperature; it is hygroscopic.

References

-

PubChem. (n.d.).[1] 4-(Phenylsulfonyl)piperidine hydrochloride.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

-

Rowley, M., et al. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists.[1] Journal of Medicinal Chemistry, 44(26), 4705–4715. Retrieved from [Link]

-

Google Patents. (2020).[1] WO2020163689A1 - 20-HETE formation inhibitors.[1] Retrieved from

An In-depth Technical Guide to the Core Differences Between 1-(Phenylsulfonyl)piperidine and 4-(Phenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Its properties can be dramatically modulated by the nature and position of its substituents. This guide provides a detailed comparative analysis of two isomeric structures: 1-(phenylsulfonyl)piperidine and 4-(phenylsulfonyl)piperidine. While seemingly similar, the placement of the phenylsulfonyl group—either on the nitrogen atom (position 1) or a carbon atom (position 4)—fundamentally alters the molecule's chemical nature, electronic properties, reactivity, and, consequently, its pharmacological potential. This document delineates these critical distinctions in structure, synthesis, physicochemical properties, and biological applications to provide researchers with a clear framework for leveraging these differences in drug design and development.

Introduction: The Significance of Isomeric Scaffolds

The piperidine heterocycle is a cornerstone of modern drug discovery, valued for its conformational flexibility and its ability to present substituents in well-defined three-dimensional space.[1] When functionalized with a phenylsulfonyl group, a common pharmacophore known for its hydrogen bonding capabilities and metabolic stability, two primary positional isomers are possible: 1-(phenylsulfonyl)piperidine and 4-(phenylsulfonyl)piperidine.

The core distinction lies in the point of attachment. In 1-(phenylsulfonyl)piperidine , the sulfonyl group is bonded directly to the piperidine nitrogen, forming a sulfonamide . In 4-(phenylsulfonyl)piperidine , the group is attached to the C4 carbon, creating a sulfone while leaving the nitrogen as a secondary amine. This fundamental difference in connectivity dictates a cascade of divergent properties, from the basicity of the nitrogen atom to the molecule's overall polarity and biological target profile. Understanding these differences is paramount for rational drug design, enabling scientists to select the appropriate isomer to achieve desired pharmacokinetic and pharmacodynamic outcomes.

Core Structural and Electronic Differentiation

The isomeric placement of the phenylsulfonyl moiety establishes two distinct chemical entities with disparate electronic characteristics.

-

1-(Phenylsulfonyl)piperidine: This molecule is a sulfonamide. The powerful electron-withdrawing nature of the sulfonyl group (SO₂) delocalizes the lone pair of electrons from the adjacent nitrogen atom. This delocalization has a profound consequence: it renders the nitrogen atom non-basic and unable to be protonated under physiological conditions. The N-S bond effectively transforms the piperidine nitrogen from a basic amine into a neutral amide-like center.

-

4-(Phenylsulfonyl)piperidine: In this isomer, the phenylsulfonyl group is attached to a carbon atom, forming a sulfone. While the sulfone is a polar, electron-withdrawing group, its effect is primarily transmitted through the carbon backbone via induction. Crucially, it does not directly involve the nitrogen's lone pair in resonance. Therefore, the nitrogen atom in 4-(phenylsulfonyl)piperidine remains a secondary amine and is basic . It is readily protonated at physiological pH to form a positively charged piperidinium ion.

This difference in basicity is the single most important factor influencing the compounds' physicochemical properties, solubility, and mechanism of interaction with biological targets.

Caption: Core structural and electronic differences between the two isomers.

Comparative Physicochemical Properties

The structural isomerism directly translates into distinct physicochemical profiles, which are critical for drug development.

| Property | 1-(Phenylsulfonyl)piperidine | 4-(Phenylsulfonyl)piperidine | Rationale for Difference |

| Molecular Formula | C₁₁H₁₅NO₂S[3] | C₁₁H₁₅NO₂S[4] | Identical (Isomers) |

| Molecular Weight | 225.31 g/mol | 225.31 g/mol | Identical (Isomers) |

| Chemical Class | Sulfonamide | Sulfone, Secondary Amine | The point of attachment defines the functional group. |

| Nitrogen Basicity (pKa) | Very Low (Non-basic) | ~9-10 (Typical for secondary amines) | Electron-withdrawing SO₂ group delocalizes the N lone pair in the 1-isomer. |

| Predicted XlogP | 1.9[3] | 1.3[4] | The neutral, non-polar nature of the sulfonamide leads to higher lipophilicity. |

| Physiological Charge (pH 7.4) | Neutral | Predominantly Positively Charged | The secondary amine in the 4-isomer is protonated at physiological pH. |

| Hydrogen Bond Donor | No | Yes (N-H group) | The sulfonamide nitrogen has no proton to donate. |

| Hydrogen Bond Acceptor | Yes (2 x S=O oxygens) | Yes (2 x S=O oxygens, N atom) | Both have sulfonyl oxygens; the 4-isomer also has a nitrogen acceptor. |

Synthesis and Reactivity: Divergent Pathways

The synthesis of each isomer proceeds through entirely different chemical strategies, dictated by the target bond formation (N-S vs. C-S).

Synthesis of 1-(Phenylsulfonyl)piperidine

This is a straightforward nucleophilic substitution reaction. The nucleophilic secondary amine of piperidine attacks the electrophilic sulfur atom of phenylsulfonyl chloride. A base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct.[5][6]

Caption: General workflow for the synthesis of 1-(phenylsulfonyl)piperidine.

Synthesis of 4-(Phenylsulfonyl)piperidine

The synthesis of the 4-isomer is more complex as it requires the formation of a robust C-S bond. A common approach involves the use of a piperidine scaffold already functionalized at the 4-position. For instance, a Michael addition of sodium benzenesulfinate to a suitable piperidine-derived acceptor or nucleophilic substitution using a 4-halopiperidine derivative can be employed. Many routes documented in the literature involve multi-step sequences often starting from 4-piperidone.[7][8]

Caption: A representative multi-step workflow for synthesizing 4-(phenylsulfonyl)piperidine.

Pharmacological and Biological Significance

The distinct physicochemical properties of the two isomers lead them to be employed in vastly different roles in drug discovery.

-

1-(Phenylsulfonyl)piperidine Derivatives (Sulfonamides): The neutral, non-basic character of the sulfonamide group makes these compounds suitable scaffolds for targeting a wide range of receptors and enzymes where a basic nitrogen is not required or is detrimental. The sulfonamide moiety itself is a key pharmacophore, known to interact with targets like carbonic anhydrases, proteases, and various receptors.[9][10] Derivatives have been investigated for antibacterial, enzyme inhibitory, and anti-inflammatory activities.[11][12] The piperidine ring in this context serves primarily as a rigid, three-dimensional scaffold to position other pharmacophoric elements.

-

4-(Phenylsulfonyl)piperidine Derivatives (Sulfones): The presence of a basic nitrogen makes this scaffold a classic choice for targeting aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors, where a cationic interaction with an acidic residue (e.g., aspartate) in the binding pocket is often critical for affinity. Indeed, derivatives of 4-(phenylsulfonyl)piperidine have been developed as potent and selective 5-HT₂A receptor antagonists.[8][13] In these molecules, the phenylsulfonyl group acts as a key substituent that modulates properties like selectivity, potency, and metabolic stability, while the basic nitrogen provides the primary anchor point for receptor engagement.

Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidine

Objective: To synthesize 1-(phenylsulfonyl)piperidine via N-sulfonylation of piperidine.

Materials:

-

Piperidine (1.0 equiv.)

-

Phenylsulfonyl chloride (1.1 equiv.)

-

Triethylamine (1.5 equiv.)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve piperidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of phenylsulfonyl chloride (1.1 equiv.) in anhydrous DCM to the stirred piperidine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer successively with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford pure 1-(phenylsulfonyl)piperidine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Characterization by X-Ray Crystallography

Objective: To determine the precise three-dimensional structure of a crystalline phenylsulfonylpiperidine derivative.

Rationale: X-ray crystallography provides definitive proof of structure, including bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat).[14][15][16] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.[17]

Procedure:

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes, acetone). Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable quality for diffraction.

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[18] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.

-

Refinement: Refine the atomic positions, and thermal parameters against the experimental data until the structural model converges, yielding the final, high-resolution crystal structure. The final structure confirms the connectivity and stereochemistry of the molecule.

Conclusion

The distinction between 1-(phenylsulfonyl)piperidine and 4-(phenylsulfonyl)piperidine is a clear illustration of how positional isomerism dictates molecular function. The N-sulfonylated isomer is a neutral sulfonamide, while the C4-sulfonylated isomer is a basic secondary amine. This fundamental difference in the electronic nature of the piperidine nitrogen governs their synthesis, physicochemical properties, and ultimately, their applications in drug discovery. The 1-sulfonyl derivatives serve as conformationally defined scaffolds for a variety of targets, whereas the 4-sulfonyl derivatives are ideally suited for engaging aminergic receptors that require a cationic binding interaction. A thorough understanding of these core differences is essential for medicinal chemists to rationally design and develop novel therapeutics based on the versatile piperidine framework.

References

-

Rowley, M., et al. (2002). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 45(2), 477-480. [Link]

-

Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

-

Sleebs, B. E., et al. (2021). Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. European Journal of Medicinal Chemistry, 214, 113253. [Link]

-

ACS Publications. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. Brazilian Journal of Pharmaceutical Sciences, 53(3). [Link]

-

Gul, S., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1366-1374. [Link]

-

PubChem. (n.d.). 4-(phenylsulfonyl)piperidine hydrochloride. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 1-(phenylsulfonyl)piperidine. Retrieved from PubChem. [Link]

-

Plutschack, M. B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9572-9577. [Link]

-

Padwa, A., et al. (1991). Tandem Addition-Cycloaddition Reaction of Oximes with 2,3-Bis(phenylsulfonyl)-1,3-butadiene as a Method for 4-Piperidone Synthesis. The Journal of Organic Chemistry, 56(6), 2154-2161. [Link]

-

Global Substance Registration System. (n.d.). 4-PHENYL-1-(P-TOLYLSULFONYL)PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from gsrs.ncats.nih.gov. [Link]

-

Al-Hiari, Y. M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(10), 11594-11608. [Link]

-

PubChem. (n.d.). 1-(phenylsulfonyl)piperidine-3-carboxylic acid. Retrieved from PubChem. [Link]

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. [Link]

-

Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4). [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]

-

Schmitt, M., et al. (1997). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. European Journal of Medicinal Chemistry, 32(11), 885-901. [Link]

-

Khan, K. M., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Pakistan Journal of Pharmaceutical Sciences, 25(2), 345-351. [Link]

-

MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. [Link]

-

Parkin, S. (2010). X-ray Crystallography of Chemical Compounds. Methods in enzymology, 471, 19-41. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

Acta Crystallographica Section E. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2401. [Link]

-

ResearchGate. (2025). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from ResearchGate. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 243-246. [Link]

-

de Almeida, G. S., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14639-14653. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

-

Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. Retrieved from NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijirt.org [ijirt.org]

- 3. PubChemLite - 1-(phenylsulfonyl)piperidine (C11H15NO2S) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 4-(phenylsulfonyl)piperidine hydrochloride (C11H15NO2S) [pubchemlite.lcsb.uni.lu]

- 5. N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride () for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DSpace [bradscholars.brad.ac.uk]

- 15. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. migrationletters.com [migrationletters.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Benzenesulfonylpiperidine: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, heterocyclic scaffolds play a pivotal role, with the piperidine moiety being a ubiquitous feature in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to confer three-dimensional complexity. When combined with the benzenesulfonyl group, a well-established pharmacophore, the resulting compound, 4-Benzenesulfonylpiperidine, emerges as a highly versatile and valuable intermediate for drug discovery professionals. This guide provides a comprehensive technical overview of 4-Benzenesulfonylpiperidine, encompassing its nomenclature, physicochemical properties, synthesis, applications in drug development, and essential safety information.

Nomenclature and Chemical Identity

The accurate identification of a chemical entity is fundamental for researchers. 4-Benzenesulfonylpiperidine is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number.

Synonyms and Identifiers

-

Systematic Name: 4-(Phenylsulfonyl)piperidine

-

Common Synonyms: 4-Benzenesulfonylpiperidine

-

CAS Number: 285995-13-3 (for the free base)

-

Molecular Formula: C₁₁H₁₅NO₂S

-

Molecular Weight: 225.31 g/mol

The hydrochloride salt of this compound is also commercially available and is identified by CAS Number 1172500-91-2.

Structural Representation

The relationship between the various identifiers for 4-Benzenesulfonylpiperidine is illustrated in the diagram below.

Caption: Relationship between synonyms and identifiers for 4-Benzenesulfonylpiperidine.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical is crucial for its handling, storage, and application in a laboratory setting.

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₅NO₂S |

| Molecular Weight | 225.31 g/mol |

| Melting Point | Data not available for the free base. For a related compound, 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate, the melting point is 225 - 229 °C. |

| Boiling Point | Data not available |

| Solubility | Data not available. The hydrochloride salt is expected to have enhanced aqueous solubility.[1] |

Safety and Handling

The following safety information is based on data for piperidine and other benzenesulfonyl compounds.[2][3][4] It should be used as a guideline, and a thorough risk assessment should be conducted before handling 4-Benzenesulfonylpiperidine.

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Synthesis of 4-Benzenesulfonylpiperidine

While numerous methods exist for the synthesis of substituted piperidines, a common and direct approach for the preparation of 4-Benzenesulfonylpiperidine involves the reaction of piperidine with benzenesulfonyl chloride. The following is a representative protocol.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 4-Benzenesulfonylpiperidine.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM).

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add a solution of benzenesulfonyl chloride (1.05 equivalents) in DCM dropwise, maintaining the temperature below 5 °C. The dropwise addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude 4-Benzenesulfonylpiperidine can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The 4-Benzenesulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide range of therapeutic agents.[6][7] Its utility stems from the combination of the piperidine ring, which can be readily functionalized to modulate physicochemical properties like solubility and lipophilicity, and the benzenesulfonyl group, which can engage in key interactions with biological targets.

Key Intermediate in Pharmaceutical Synthesis

4-Benzenesulfonylpiperidine is a crucial intermediate in the synthesis of more complex, biologically active molecules.[1][6][8] It is particularly valuable in the development of pharmaceuticals targeting:

-

Neurological Disorders: The piperidine moiety is a common feature in many central nervous system (CNS) active drugs. The incorporation of the 4-benzenesulfonylpiperidine core allows for the fine-tuning of receptor binding and pharmacokinetic properties.[1][8]

-

Analgesics and Anti-inflammatory Drugs: The structural features of this compound make it an attractive starting point for the synthesis of novel pain and inflammation modulators.[1][8]

Role in Enzyme Inhibition

The benzenesulfonamide group is a well-known zinc-binding moiety, which has led to the development of numerous enzyme inhibitors. This makes 4-Benzenesulfonylpiperidine and its derivatives valuable for research in biochemical pathways and as potential therapeutic targets.[1][6]

The general workflow for utilizing a building block like 4-Benzenesulfonylpiperidine in a drug discovery program is outlined below.

Caption: A typical drug discovery workflow utilizing 4-Benzenesulfonylpiperidine.

Conclusion

4-Benzenesulfonylpiperidine stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a versatile piperidine core and a pharmacologically significant benzenesulfonyl group makes it an invaluable intermediate for researchers and scientists. A thorough understanding of its nomenclature, properties, synthesis, and applications, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of key building blocks like 4-Benzenesulfonylpiperidine in the pharmaceutical research and development landscape is set to increase.

References

-

AAPPTec. (n.d.). Safety Data Sheet: Pipiridine. Retrieved from [Link]

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]

-

Clayton, J. S. (2007). Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. Wright State University. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenylsulfonamide. Retrieved from [Link]

-

Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

- Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 4-(phenylsulfonyl)piperidine Derivatives

Executive Summary

The 4-(phenylsulfonyl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by the presence of a sulfone linker at the C4 position of the piperidine ring. Unlike the more common sulfonamide derivatives, the sulfone moiety (

This guide provides a comprehensive technical analysis of this scaffold, detailing its structure-activity relationships (SAR), synthesis methodologies, and validated assay protocols for drug discovery professionals.

Part 1: Structural Rationale & Pharmacophore Analysis

The 4-(phenylsulfonyl)piperidine core combines a basic amine (piperidine) with a neutral, polar hydrogen-bond acceptor (sulfone). This combination allows for:

-

Specific Electronic Interactions: The sulfone oxygens often engage in critical hydrogen bonding with active site residues (e.g., Serine or Tyrosine in 11

-HSD1). -

Rigidification: The sulfone linker creates a specific vector between the piperidine and the phenyl ring, often adopting a "V" shape that fits deep hydrophobic pockets.

-

Metabolic Stability: Unlike esters or labile amides, the sulfone is generally resistant to hydrolysis and oxidative metabolism, although the phenyl ring itself may require substitution (e.g., fluorination) to block P450 metabolism.

Visualization: Scaffold SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the optimization of this scaffold.

Figure 1: SAR decision tree for optimizing 4-(phenylsulfonyl)piperidine derivatives.

Part 2: Primary Therapeutic Applications

Case Study A: 11 -HSD1 Inhibition (Metabolic Disease)

The most prominent application of this scaffold is in the treatment of Type 2 Diabetes and Metabolic Syndrome. 11

-

Mechanism: 4-(phenylsulfonyl)piperidines bind to the catalytic domain of 11

-HSD1. The sulfone group mimics the carbonyl of the cortisone substrate or interacts with the cofactor (NADPH) binding pocket. -

Key Data: Optimized derivatives (e.g., N-substituted variants) have achieved low nanomolar potency.

-

Example: Compound (R)-45 demonstrated an IC50 of 3 nM against human 11

-HSD1 with >1000-fold selectivity over 11

-

Case Study B: 5-HT2A and CCR1 Antagonism

-

5-HT2A (CNS): Derivatives with specific N-phenacyl substitutions have shown high affinity for the Serotonin 5-HT2A receptor.[1] The sulfone acts as a bioisostere for other polar linkers, improving oral bioavailability compared to parent compounds [2].

-

CCR1 (Immunology): In inflammation models, this scaffold blocks the Chemokine Receptor 1 (CCR1). Structural studies suggest the piperidine nitrogen interacts with an aspartate residue in the GPCR transmembrane domain, while the sulfone positions the aryl group into an accessory binding pocket [3].

Comparative Activity Data

The following table summarizes key biological activity data from pivotal studies.

| Target | Compound Class | Key Modification | Activity (IC50/Ki) | Biological Outcome |

| 11 | Arylsulfonylpiperazine | N-heteroaryl substitution | 3 nM (IC50) | Improved insulin sensitivity (ob/ob mice) [1] |

| 5-HT2A | 4-(phenylsulfonyl)piperidine | N-phenacyl group | 0.5 nM (Ki) | Antipsychotic potential; high brain penetration [2] |

| CCR1 | Piperidine Sulfone | 4-fluorophenyl tail | 28 nM (IC50) | Inhibition of leukocyte migration [3] |

| Plasmodium | Phenylsulfonyl piperazine | Alpha-carbonyl S-methyl | <1 | Blocks erythrocyte invasion (Malaria) [4] |

Part 3: Detailed Experimental Protocols

Chemical Synthesis: Sulfide Oxidation Route

A robust method for generating the core scaffold involves the nucleophilic substitution of a 4-leaving group on a protected piperidine, followed by oxidation.

Reagents:

-

N-Boc-4-chloropiperidine or N-Boc-4-mesyloxypiperidine.

-

Thiophenol (substituted).

-

Potassium Carbonate (

) in DMF. -

Oxone® or mCPBA (meta-Chloroperoxybenzoic acid).

Protocol:

-

Displacement: Dissolve N-Boc-4-chloropiperidine (1.0 eq) and substituted thiophenol (1.2 eq) in DMF. Add

(2.0 eq). Heat to 80°C for 12 hours under -

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate to yield the intermediate sulfide . -

Oxidation: Dissolve the sulfide in DCM/MeOH (1:1). Slowly add Oxone (2.5 eq) dissolved in water at 0°C. Stir at room temperature for 4 hours.

-

Purification: Quench with aqueous sodium bisulfite. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the N-Boc-4-(phenylsulfonyl)piperidine .

-

Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt, ready for N-derivatization (amide coupling, reductive amination).

Biological Assay: 11 -HSD1 Scintillation Proximity Assay (SPA)

This assay measures the conversion of

Materials:

-

Enzyme: Human recombinant 11

-HSD1 microsomes. -

Substrate:

-Cortisone (approx. 200 nM final). -

Cofactor: NADPH (200

M final). -

Beads: Protein A Yttrium Silicate SPA beads pre-coated with anti-cortisol antibody.

-

Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM

.

Workflow:

-

Preparation: Dilute test compounds (in DMSO) into assay buffer (final DMSO <1%).

-

Incubation: Add 11

-HSD1 microsomes and NADPH to the plate. Initiate reaction by adding -

Reaction: Incubate at 37°C for 60 minutes (linear phase).

-

Quench & Capture: Add SPA beads suspended in assay buffer containing a specific 11

-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the enzymatic reaction immediately. -

Equilibration: Incubate at room temperature for 2 hours to allow the anti-cortisol antibody on the beads to bind the generated

-cortisol. -

Read: Measure signal on a Scintillation Counter (e.g., MicroBeta). Only the bead-bound

-cortisol stimulates the scintillant; unreacted

Visualization: 11 -HSD1 Assay Mechanism

Figure 2: Mechanism of the Scintillation Proximity Assay (SPA) for detecting 11

Part 4: ADME & Toxicity Considerations

When developing 4-(phenylsulfonyl)piperidines, researchers must address specific ADME liabilities associated with the sulfone linker:

-

Solubility: The sulfone is polar, but if the phenyl ring is heavily substituted with lipophilic halogens (to improve potency), aqueous solubility may drop.

-

Mitigation: Introduce polar groups (e.g., hydroxyl, amide) on the piperidine nitrogen tail.

-

-

hERG Inhibition: Many piperidine-based drugs carry a risk of blocking the hERG potassium channel (cardiotoxicity).

-

Mitigation: Avoid long, lipophilic chains on the piperidine nitrogen. Zwitterionic strategies or reducing the pKa of the piperidine nitrogen (e.g., converting to an amide) can reduce hERG affinity [2].

-

-

Metabolic Stability: The sulfone itself is stable, but the phenyl ring is a hotspot for hydroxylation.

-

Mitigation: Fluorination at the 4-position of the phenyl ring (para to the sulfone) is a standard tactic to block CYP-mediated oxidation.

-

References

-

Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]

-

4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]]

-

Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. Source: European Journal of Medicinal Chemistry.[2] URL:[Link]2]

Sources

Physical Properties & Characterization Guide: 4-(phenylsulfonyl)piperidine HCl

This guide serves as an authoritative technical reference for 4-(phenylsulfonyl)piperidine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.[1] It synthesizes available physical data with standard characterization protocols required for rigorous solid-state analysis.[1]

Executive Summary

4-(Phenylsulfonyl)piperidine hydrochloride is a secondary amine salt featuring a rigid sulfone linker.[1] It is primarily utilized as a pharmacophore scaffold in the development of 5-HT receptor modulators, enzyme inhibitors, and neuroprotective agents.[1] Unlike simple piperidines, the electron-withdrawing sulfonyl group at the C4 position influences the basicity of the nitrogen and the crystallinity of the salt, necessitating specific handling protocols for solid-state stability.[1]

Chemical Identity & Structural Analysis

| Parameter | Data |

| Chemical Name | 4-(Benzenesulfonyl)piperidine hydrochloride |

| CAS Number | 1172500-91-2 (Specific to HCl salt) |

| Molecular Formula | C₁₁H₁₅NO₂S[1][2][3][4] · HCl |

| Molecular Weight | 261.77 g/mol (Salt); 225.31 g/mol (Free Base) |

| SMILES | C1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl |

| Structure Type | Heterocyclic Sulfone (Secondary Amine Salt) |

Structural Visualization

The following diagram illustrates the core connectivity and the critical salt-bridge interaction site.

Physical Properties Profile

The following data aggregates vendor specifications and predicted physicochemical behavior based on structural analogs.

| Property | Value / Description | Technical Insight |

| Appearance | White to off-white beige powder | Coloration often indicates trace oxidation of sulfur precursors (sulfides).[1] |

| Melting Point | >200°C (Decomposition likely) | High lattice energy typical of piperidine HCl salts.[1] Note: Unsubstituted piperidine HCl melts at ~245°C.[1] |

| Solubility (Water) | High (>50 mg/mL) | Protonated amine confers high aqueous solubility at pH < 7.[1] |

| Solubility (Organic) | DMSO, Methanol | Limited solubility in non-polar solvents (DCM, Hexane).[1] |

| Hygroscopicity | Moderate to High | HCl salts of secondary amines are prone to moisture uptake; store in desiccator.[1] |

| pKa (Calculated) | ~9.0 – 9.5 | The electron-withdrawing sulfone group slightly lowers the pKa compared to piperidine (pKa ~11).[1] |

Solid-State Characterization Protocols

Since specific polymorph data is rarely published for this intermediate, researchers must validate the solid form internally.[1] Use the following decision tree to characterize incoming batches.

Characterization Workflow

Protocol A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine melting point onset and detect polymorphic transitions.

-

Method:

-

Weigh 2–5 mg of sample into a Tzero aluminum pan.

-

Crimp with a pinhole lid (allows volatile escape if hydrate).[1]

-

Ramp from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

-

-

Acceptance Criteria: A single sharp endotherm (melting) indicates a pure crystalline phase.[1] Multiple peaks suggest solvates or mixed polymorphs.[1]

Protocol B: Solubility & pH Profiling

-

Objective: Confirm suitability for biological assays or reaction solvents.

-

Method:

-

Expectation: High solubility at pH 1.2 and 4.5; potential precipitation at pH > 9 (conversion to free base).[1]

Synthesis & Stability Logic

Understanding the synthesis origin helps predict impurities.[1] The compound is typically derived from 4-(phenylthio)piperidine via oxidation.[1]

-

Oxidation Step: Sulfide (-S-)

Sulfoxide (-SO-) -

Impurity Risk: Incomplete oxidation may leave trace sulfoxide or sulfide, which can be detected by LC-MS (Mass shift: -16 or -32 Da).[1]

-

Stability: The sulfone group is chemically inert to oxidation/reduction under standard conditions, making this salt highly stable compared to its sulfide precursor.[1]

Handling & Safety (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Keep at 2–8°C (Refrigerated) to prevent hygroscopic clumping. Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.[1]

References

-

Chemical Identity & CAS: 4-Benzenesulfonylpiperidine Hydrochloride (CAS 1172500-91-2).[1][3][4][6] Chem-Impex International.[1]

-

Synthesis Context: Preparation of 4-(phenylsulfonyl)piperidine via oxidation.[1] Patent WO2010022055 (Cited in Google Patents).[1]

-

General Piperidine Properties: Piperidine Hydrochloride Safety Data Sheet. Sigma-Aldrich.[1]

-

Structural Data: PubChem Compound Summary for CID 17749803.[1] National Center for Biotechnology Information.[1] [1]

Sources

- 1. 4-Benzylpiperidine | 31252-42-3 [chemicalbook.com]

- 2. 4-(4-Chloro-benzenesulfonyl)-piperidine hydrochloride/CAS:101768-64-3-HXCHEM [hxchem.net]

- 3. a2bchem.com [a2bchem.com]

- 4. aaronchem.com [aaronchem.com]

- 5. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Reagents for oxidation of 4-(phenylthio)piperidine to sulfone

An Application Guide for the Synthesis of 4-(Phenylsulfonyl)piperidine

Abstract

This comprehensive application note provides detailed protocols and technical guidance for the selective oxidation of 4-(phenylthio)piperidine to its corresponding sulfone, 4-(phenylsulfonyl)piperidine. Sulfones, particularly those incorporating a piperidine moiety, are crucial pharmacophores in modern drug discovery.[1][2] This guide evaluates common and efficient oxidizing agents, presenting a comparative analysis to aid researchers in method selection. Detailed, field-tested protocols for two highly effective reagents, meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone®, are provided, emphasizing the causality behind experimental choices, safety considerations, and adherence to green chemistry principles.

Introduction: The Significance of the Sulfonyl-Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. When combined with a sulfone group (R-SO₂-R'), the resulting molecule often exhibits enhanced metabolic stability, improved pharmacokinetic properties, and potent biological activity. The sulfone acts as a rigid, polar hydrogen bond acceptor, capable of forming critical interactions with biological targets. Specifically, piperidinyl sulfone derivatives have been investigated as selective ligands for targets such as the 5-HT₂A receptor, highlighting their importance in the development of novel therapeutics.[2]

The most direct and common route to these valuable compounds is the oxidation of the corresponding sulfide.[1] This transformation, while conceptually simple, requires careful selection of reagents and control of reaction conditions to prevent the formation of the intermediate sulfoxide and ensure high yields of the desired sulfone. This guide provides researchers, scientists, and drug development professionals with the necessary tools to confidently and efficiently synthesize 4-(phenylsulfonyl)piperidine.

Strategic Selection of an Oxidizing Agent

The conversion of a sulfide to a sulfone proceeds through a sulfoxide intermediate. To drive the reaction to completion, a sufficiently strong oxidant and appropriate stoichiometry (typically >2 equivalents) are required. Historically, heavy metal-based oxidants like chromium and manganese reagents were used, but these have been largely replaced by more environmentally benign alternatives.[1] The choice of reagent is critical and depends on factors such as scale, cost, substrate tolerance, and green chemistry considerations.

Below is a comparative summary of leading reagents for this transformation.

| Reagent | Typical Conditions | Advantages | Disadvantages | Green Chemistry Profile |

| m-CPBA | CH₂Cl₂, 0 °C to RT, 2-3 eq. | High reactivity, reliable, excellent yields.[3] | Potentially explosive, requires careful handling, acidic byproduct removal.[4][5] | Poor: Chlorinated solvent, hazardous reagent. |

| Oxone® | MeOH/H₂O or EtOH/H₂O, RT, 2-3 eq. | Stable solid, "green" solvents, simple workup.[6] | Can be less reactive for hindered substrates. | Good: Water is the only byproduct.[7] |

| H₂O₂ / Catalyst | 30% H₂O₂, Na₂WO₄ catalyst, RT. | Very "green" (water byproduct), cost-effective.[8][9] | Requires catalyst, can be slower, potential for side reactions if not controlled.[10] | Excellent: High atom economy, benign byproduct. |

The Mechanism of Sulfide Oxidation

The oxidation of a sulfide to a sulfone is a two-step process. The sulfur atom of the sulfide acts as a nucleophile, attacking an electrophilic oxygen atom of the oxidizing agent. This forms the sulfoxide intermediate. A second oxidation event, following the same mechanistic principle, converts the sulfoxide to the final sulfone.

Caption: General two-step oxidation of a sulfide to a sulfone.

Detailed Experimental Protocols

The following protocols have been optimized for the synthesis of 4-(phenylsulfonyl)piperidine from 4-(phenylthio)piperidine.

Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This classic method is highly reliable and provides excellent yields. The key is to manage the reaction's exothermicity and effectively remove the m-chlorobenzoic acid byproduct during workup.

Materials:

-

4-(phenylthio)piperidine (1.0 eq)

-

m-CPBA (≤77% purity, 2.5 eq)

-

Dichloromethane (DCM), reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-(phenylthio)piperidine (1.0 eq) in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

-

Causality: Starting at 0 °C helps to control the initial exotherm of the reaction, preventing potential side reactions and ensuring safety.

-

-

Reagent Addition: Add m-CPBA (2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.

-

Causality: Slow, portion-wise addition is critical for thermal management. Using >2.0 equivalents ensures the full conversion of the intermediate sulfoxide to the sulfone.[11]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Quenching: Upon completion, cool the mixture again to 0 °C. Slowly add saturated aqueous sodium thiosulfate solution to quench any excess peroxide. Stir for 15 minutes.

-

Causality: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted m-CPBA, preventing potential hazards during solvent removal.

-

-

Workup - Acid Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and finally brine (1x).

-

Causality: The basic NaHCO₃ wash is essential to deprotonate and extract the m-chlorobenzoic acid byproduct into the aqueous layer, simplifying purification.[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 4-(phenylsulfonyl)piperidine can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Oxidation with Oxone®

This method utilizes a more environmentally friendly oxidant and solvent system, offering operational simplicity and a straightforward workup.

Materials:

-

4-(phenylthio)piperidine (1.0 eq)

-

Oxone® (potassium peroxymonosulfate) (2.2 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(phenylthio)piperidine (1.0 eq) in a 3:1 mixture of methanol and water (approx. 0.2 M concentration). Stir the solution at room temperature.

-